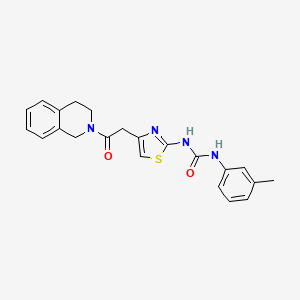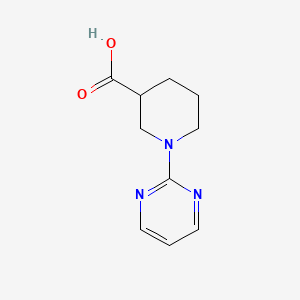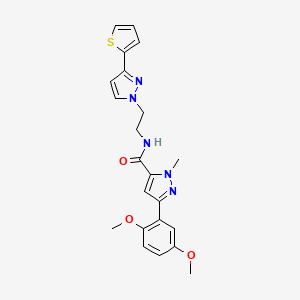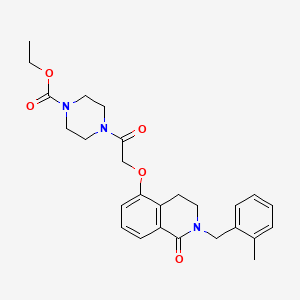
1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea is a multifaceted compound that has garnered interest in various scientific fields. This compound is distinguished by its complex structure, which involves an intricate interplay of heterocyclic rings and functional groups, making it a valuable subject for research in synthetic chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea involves several key steps, typically starting with the preparation of individual building blocks followed by their systematic assembly:
Synthesis of 3,4-Dihydroisoquinoline: This involves the Pictet-Spengler reaction between an aromatic aldehyde and an amine to form the dihydroisoquinoline core.
Formation of the Thiazole Ring: Utilizing a Hantzsch thiazole synthesis, the thiazole ring is prepared from α-haloketones and thiourea.
Coupling Reactions: The final step includes coupling the thiazole ring with the dihydroisoquinoline moiety and further linking it to the m-tolyl urea structure using carbodiimide-mediated reactions under controlled conditions.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for efficiency and yield:
Scalable Reaction Conditions: Using high-throughput reactors for Pictet-Spengler and Hantzsch reactions to ensure consistent product formation.
Purification Techniques: Employing large-scale chromatographic methods or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several chemical reactions that are valuable for structural modifications and functional analysis:
Oxidation: Conversion of dihydroisoquinoline to isoquinoline under mild oxidizing conditions.
Reduction: Reduction of thiazole rings can yield dihydrothiazole derivatives.
Substitution Reactions: Functional group substitutions on the aromatic rings using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
Substituting Agents: Halogens, alkylating agents, or acylating agents under respective conditions.
Major Products: These reactions can yield various derivatives, including isoquinoline analogs, dihydrothiazole compounds, and substituted urea derivatives.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules through further functionalization and modification.
Biology: In biological research, the compound is studied for its interactions with cellular receptors and enzymes, potentially revealing new pathways for therapeutic interventions.
Medicine: Pharmacologically, it is investigated for its potential as an antineoplastic agent, leveraging its ability to interfere with cellular growth mechanisms.
Industry: Industrial applications include its use in the synthesis of specialty chemicals and as a template for designing new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors:
Molecular Targets: It may inhibit key enzymes involved in metabolic pathways or bind to receptor sites, modulating biological responses.
Pathways Involved: By affecting signal transduction pathways, it can alter cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea
Uniqueness: 1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea stands out due to the specific substitution pattern on the m-tolyl ring, which can influence its biological activity and chemical reactivity, distinguishing it from its analogs.
This comprehensive overview should give you a solid foundation on the compound. Feel free to ask more if anything piques your interest!
Properties
IUPAC Name |
1-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-5-4-8-18(11-15)23-21(28)25-22-24-19(14-29-22)12-20(27)26-10-9-16-6-2-3-7-17(16)13-26/h2-8,11,14H,9-10,12-13H2,1H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCQKZZTOOAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)
![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)
![tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate](/img/structure/B2581029.png)
![N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2581033.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)
![2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2581036.png)

![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2581040.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581043.png)

